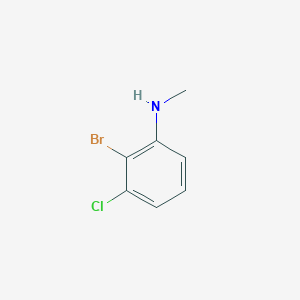

2-bromo-3-chloro-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

2-bromo-3-chloro-N-methylaniline |

InChI |

InChI=1S/C7H7BrClN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |

InChI Key |

UTZZILXFEZHREY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)Br |

Origin of Product |

United States |

**synthetic Methodologies for 2 Bromo 3 Chloro N Methylaniline**

Precursor Selection and Initial Synthetic Design Considerations

The design of a synthetic route to 2-bromo-3-chloro-N-methylaniline hinges on the availability and cost of starting materials, as well as the efficiency and selectivity of the chosen reactions. A logical starting point is a readily available substituted aniline (B41778). The most common precursors for this synthesis would be aniline, 3-chloroaniline, or N-methylaniline.

The choice of precursor dictates the subsequent synthetic steps. For instance, starting with aniline would necessitate the introduction of three different functional groups: a bromine atom, a chlorine atom, and a methyl group on the nitrogen. This multi-step process requires careful control of regioselectivity at each halogenation step.

Alternatively, beginning with a monosubstituted aniline, such as 3-chloroaniline, simplifies the process by having one of the halogens already in place. The synthetic challenge then becomes the regioselective introduction of the bromine atom and the subsequent N-methylation. Starting with N-methylaniline would involve the sequential and regioselective introduction of the two different halogen atoms.

A crucial consideration in the synthetic design is the directing effect of the substituents on the aniline ring. The amino group (-NH2) and the N-methylamino group (-NHCH3) are strongly activating, ortho-, para-directing groups. Halogens (Cl and Br) are deactivating but also ortho-, para-directing. The interplay of these electronic effects must be carefully managed to achieve the desired 2,3-disubstitution pattern. Often, to control the powerful activating effect of the amino group and to prevent polysubstitution, it is protected, for example, as an acetanilide, before halogenation.

Regioselective Halogenation Strategies for Aniline Derivatives

The introduction of bromine and chlorine onto the aniline ring at specific positions is the cornerstone of this synthesis. The order of halogenation and the choice of halogenating agents are critical for controlling the final substitution pattern.

Bromination Protocols and Selectivity Control

The bromination of aniline derivatives is a classic electrophilic aromatic substitution. To achieve regioselectivity, various brominating agents and conditions can be employed. Common reagents include elemental bromine (Br2), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr2).

The directing effects of the substituents on the aniline ring guide the position of bromination. In the case of a precursor like 3-chloroaniline, the amino group directs ortho- and para- to itself (positions 2, 4, and 6), while the chloro group also directs ortho- and para- (positions 2, 4, and 6). The strong activating effect of the amino group typically dominates, leading to substitution at the positions ortho and para to it. To achieve the desired 2-bromo-3-chloroaniline (B79519), bromination of 3-chloroaniline would need to be directed to the 2-position. This can be challenging due to the potential for substitution at the 4- and 6-positions as well.

To enhance regioselectivity, protection of the amino group as an amide (e.g., acetanilide) is a common strategy. The bulkier acetamido group can sterically hinder the ortho positions, potentially favoring para-substitution. However, in some cases, it can still direct to the ortho position.

| Brominating Agent | Substrate | Conditions | Major Product(s) | Reference |

| Bromine (Br2) | Acetanilide | Acetic acid | 4-Bromoacetanilide | General |

| N-Bromosuccinimide (NBS) | Acetanilide | Acetonitrile (B52724) | 4-Bromoacetanilide | General |

| Copper(II) Bromide | 3-Chloroaniline | Ionic Liquid | Regioselective bromination, position dependent on conditions | beilstein-journals.org |

Chlorination Methodologies and Positional Isomer Control

Similar to bromination, the chlorination of aniline derivatives is an electrophilic aromatic substitution. Reagents such as chlorine (Cl2), N-chlorosuccinimide (NCS), and copper(II) chloride (CuCl2) are commonly used.

If the synthetic strategy involves chlorinating a bromoaniline precursor, such as 2-bromoaniline or 2-bromo-N-methylaniline, the directing effects of both the amino/N-methylamino group and the bromine atom must be considered. Both are ortho-, para-directing. Therefore, chlorination of 2-bromoaniline would be expected to yield a mixture of products, including 2-bromo-4-chloroaniline and 2-bromo-6-chloroaniline. Achieving the desired 2-bromo-3-chloro substitution pattern through direct chlorination of a 2-bromoaniline derivative is not a straightforward process and would likely result in a mixture of isomers, necessitating challenging purification steps.

A more controlled approach often involves a multi-step sequence where the positions are blocked and deprotected to force the desired regiochemistry.

| Chlorinating Agent | Substrate | Conditions | Major Product(s) | Reference |

| Chlorine (Cl2) | Acetanilide | Acetic acid | 4-Chloroacetanilide | General |

| N-Chlorosuccinimide (NCS) | Acetanilide | Acetonitrile | 4-Chloroacetanilide | General |

| Copper(II) Chloride | Aniline | Ionic Liquid | para-Chlorinated product | beilstein-journals.org |

N-Methylation Techniques and Optimization

The introduction of a methyl group onto the nitrogen atom of the aniline derivative is typically achieved through nucleophilic substitution. This step can be performed either before or after the halogenation steps. Performing N-methylation on the final dihalogenated aniline (2-bromo-3-chloroaniline) is a common strategy.

Various methylating agents can be used, including methyl halides (e.g., methyl iodide), dimethyl sulfate, and formaldehyde followed by reduction (reductive amination). The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired N-methylated product and minimize side reactions, such as quaternization of the nitrogen to form a quaternary ammonium (B1175870) salt.

Reductive amination using formaldehyde and a reducing agent like sodium borohydride is often a preferred method due to its efficiency and the use of less hazardous reagents compared to methyl halides and dimethyl sulfate.

| Methylating Agent | Substrate | Reducing Agent (if applicable) | Conditions | Product |

| Methyl Iodide | 2-Bromo-3-chloroaniline | - | Base (e.g., K2CO3), solvent (e.g., acetone) | This compound |

| Dimethyl Sulfate | 2-Bromo-3-chloroaniline | - | Base (e.g., NaOH), solvent (e.g., water) | This compound |

| Formaldehyde | 2-Bromo-3-chloroaniline | Sodium Borohydride | Methanol (B129727) | This compound |

Sequential and Convergent Synthetic Approaches to the Target Compound

The synthesis of this compound can be approached in a sequential (linear) or convergent manner. A sequential synthesis would involve the stepwise modification of a single starting material, while a convergent synthesis would involve the preparation of different fragments of the molecule that are then combined in a later step. For a relatively small molecule like this compound, a sequential approach is more common.

Stepwise Functionalization Pathways

A plausible and common stepwise pathway for the synthesis of this compound would likely start from a readily available precursor like 3-chloroaniline. This approach allows for the strategic introduction of the remaining functional groups.

A potential synthetic sequence is outlined below:

Protection of the Amino Group: 3-Chloroaniline is first reacted with an acylating agent, such as acetic anhydride (B1165640), to form N-(3-chlorophenyl)acetamide. This protection step is crucial to moderate the activating effect of the amino group and to control the regioselectivity of the subsequent halogenation.

Regioselective Bromination: The resulting N-(3-chlorophenyl)acetamide is then subjected to bromination. The acetamido group is an ortho-, para-director. Since the para position is blocked by the chloro group, bromination is directed to the ortho positions. With the chloro group at position 3, the available ortho positions to the acetamido group are 2 and 6. Steric hindrance from the existing chloro group might influence the selectivity, but a mixture of 2-bromo-5-chloroacetanilide and 2-bromo-3-chloroacetanilide could be expected. Careful optimization of reaction conditions would be necessary to favor the desired 2-bromo-3-chloro isomer.

Deprotection: The acetamido group of the brominated intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield 2-bromo-3-chloroaniline.

N-Methylation: The final step involves the methylation of the amino group of 2-bromo-3-chloroaniline using one of the methods described in section 2.3, such as reductive amination with formaldehyde and sodium borohydride, to afford the target compound, this compound.

This stepwise approach, while potentially involving multiple steps, allows for a greater degree of control over the regiochemical outcome of the synthesis.

One-Pot Reaction Sequences

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency and waste reduction. For the synthesis of halogenated N-alkylanilines, this can involve a sequence of halogenation and N-alkylation steps. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, related methodologies for similar compounds suggest the feasibility of such an approach. For instance, the N-methylation of anilines using methanol can be performed efficiently in a single pot, and halogenation reactions can be sensitive to the choice of solvent, indicating that a carefully selected solvent could potentially accommodate a subsequent N-alkylation step. nih.gov

A hypothetical one-pot synthesis could involve the initial bromination and chlorination of an appropriate aniline precursor, followed by in-situ N-methylation without the isolation of the dihalogenated intermediate. This approach would streamline the process, reduce solvent usage, and minimize transfer losses.

Catalytic Systems Employed in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of complex organic molecules like this compound. Both transition metal and organocatalytic systems play crucial roles in key synthetic steps such as halogenation, amination, and N-methylation.

Transition metal catalysts are pivotal in forming carbon-nitrogen bonds, a key step in the synthesis of anilines and their derivatives. pku.edu.cn Palladium-catalyzed Buchwald-Hartwig amination is a prominent example of a cross-coupling reaction used to form C-N bonds between aryl halides and amines. beilstein-journals.orgacs.org In the context of synthesizing this compound, a transition metal catalyst could be employed to couple an amine with a pre-halogenated aromatic ring. Various transition metals, including palladium, copper, iron, and zinc, have been utilized in amination and amidation reactions. utexas.edu

Recent advancements have also focused on the direct C-H amination, which circumvents the need for pre-functionalized starting materials, although this is often more challenging to control regioselectively. acs.org For the halogenation aspect, while direct electrophilic aromatic substitution is common, transition metal-catalyzed methods can offer alternative reactivity and selectivity.

Table 1: Examples of Transition Metal Catalysts in Aniline Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd₂(dba)₃ / XantPhos | C-N Cross-Coupling | Aryl halide, Amine | Effective for amination of aryl halides. beilstein-journals.org |

| Cu(OAc)₂ | C-N Bond Formation | Arylboronic acid, Aminopyridine | Catalyzes C-N bond formation under aerobic conditions. beilstein-journals.org |

| Iridium Complexes | Intramolecular C-H Amination | 2-Aminobiphenyls | Allows for the direct use of primary anilines. acs.org |

| Copper(II) acetate | Intramolecular C-H Amination | N-phenylbenzamidine | Effective for the synthesis of benzimidazoles. acs.org |

This table presents examples of catalyst systems used in reactions relevant to aniline synthesis, not specifically for this compound.

The N-methylation of anilines is a critical step in the synthesis of this compound. While transition metal catalysts are effective, organocatalysis has emerged as a valuable alternative. These metal-free catalysts can offer different reactivity and selectivity profiles and avoid potential metal contamination in the final product.

The use of methanol as a methylating agent is an attractive, green alternative to traditional, more toxic reagents like methyl halides. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. rsc.org The catalyst then returns the hydrogen to the resulting imine to form the methylated amine. Both transition metal complexes and, in some cases, organocatalysts can facilitate this process. Recent research has highlighted the use of various catalysts for the N-methylation of anilines with methanol. researchgate.net

Process Intensification and Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of process intensification and green chemistry. yale.edusigmaaldrich.com These principles aim to create more sustainable and efficient chemical processes by minimizing waste, reducing energy consumption, and using safer chemicals. sigmaaldrich.commsu.edu

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. whiterose.ac.uk The ideal solvent is non-toxic, non-flammable, and readily recyclable. In the synthesis of halogenated anilines, the choice of solvent can significantly influence reaction efficiency. For example, tetrahydrofuran (THF) has been found to be an effective solvent for certain halogenation reactions of aniline N-oxides. nih.gov

Efforts to minimize solvent use include running reactions at higher concentrations or in solvent-free conditions. The N-alkylation of anilines with alcohols, for instance, can be performed in solvent-free media. nih.gov The use of greener solvents, such as bio-based alternatives, is also a key strategy. The ultimate goal is to reduce the reliance on hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents. whiterose.ac.uk

Reducing waste is a cornerstone of green chemistry, encapsulated in the principle of waste prevention. msu.eduacs.org Strategies to achieve this in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. yale.edu

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste, as the catalyst is used in small amounts and can be recycled. yale.eduacs.org

Avoiding Protecting Groups: Minimizing or avoiding the use of protecting groups reduces the number of synthetic steps and the amount of waste generated. acs.org

Use of Safer Reagents: Employing less hazardous reagents, such as using methanol instead of methyl halides for N-methylation, reduces the toxicity of the waste stream. nih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

**reaction Pathways and Mechanistic Studies Involving 2 Bromo 3 Chloro N Methylaniline**

Reactivity Profiling of Aryl Halides Bearing Adjacent Halogen and N-Methylamino Groups

Aryl halides containing an adjacent N-methylamino group exhibit a complex reactivity profile. The N-methylamino group influences the reaction pathways through both electronic and steric effects. Electronically, the nitrogen's lone pair can donate electron density to the aromatic ring, which generally deactivates the ring toward nucleophilic attack. However, this same electron donation can stabilize the intermediate formed during an SNAr reaction, particularly if the attack occurs at the ortho or para positions.

Sterically, the methyl group on the nitrogen atom presents a significant spatial encumbrance around the adjacent (ortho) position. This steric hindrance can impede the approach of nucleophiles or the coordination of metal catalysts, thereby influencing the regioselectivity of reactions. rsc.org In the case of 2-bromo-3-chloro-N-methylaniline, the bromine atom is in a sterically hindered position ortho to the N-methylamino group, while the chlorine atom is in the less hindered meta position. This arrangement sets up a competition where electronic activation at the C2 position is countered by steric repulsion.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Aryl Halogen Centers

Nucleophilic aromatic substitution on activated aryl halides typically proceeds through a two-step addition-elimination mechanism. libretexts.org This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is restored in the second step upon the expulsion of the halide ion. libretexts.org

In dihalogenated aromatic systems, the relative reactivity of the halogens in SNAr reactions depends on two main factors: the strength of the carbon-halogen bond and the ability of the halogen to stabilize the negative charge in the transition state and intermediate. The C-Br bond is weaker than the C-Cl bond, which generally favors the displacement of bromide.

| Bond Property | C-Br Bond | C-Cl Bond | Influence on SNAr |

| Average Bond Enthalpy (kJ/mol) | ~339 | ~402 | The weaker C-Br bond is more easily broken in the elimination step. |

| Electronegativity of Halogen (Pauling Scale) | 2.96 | 3.16 | The more electronegative chlorine atom provides greater inductive stabilization of the Meisenheimer complex. |

In the context of this compound, a nucleophilic attack would lead to competition between the displacement of the bromide at the C2 position and the chloride at the C3 position. The displacement of bromide is generally favored due to the lower C-X bond strength.

The regioselectivity of SNAr reactions on this compound is a direct consequence of competing steric and electronic effects.

Electronic Factors: The electron-donating N-methylamino group is located ortho to the bromine atom. This position receives the strongest electronic activation, which would stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2. The chlorine at C3 is meta to the amino group and thus receives significantly less electronic stabilization.

Steric Factors: The presence of the N-methyl group creates considerable steric hindrance around the C2 position. rsc.org This bulkiness can raise the activation energy for the nucleophile's approach to the C2-Br bond, potentially favoring an attack at the less sterically crowded, albeit electronically less activated, C3-Cl position.

A summary of these competing influences is presented below.

| Position | Substituent | Electronic Effect from NHMe | Steric Effect from NHMe | Predicted Reactivity |

| C2 | Bromo | Activating (Ortho) | High Hindrance | Electronically favored but sterically disfavored. |

| C3 | Chloro | Weak (Meta) | Low Hindrance | Sterically favored but electronically disfavored. |

The outcome of the reaction often depends on the size of the incoming nucleophile; smaller nucleophiles may favor the electronically activated C2 position, while larger ones may be forced to attack the more accessible C3 position.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Halides of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For substrates with multiple halogen atoms, these reactions can often be performed with high chemoselectivity.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The key step that determines chemoselectivity in dihaloarenes is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of this step generally follows the order C-I > C-Br > C-Cl. digitellinc.com

This reactivity trend strongly suggests that for this compound, selective Suzuki-Miyaura coupling at the C-Br bond is achievable. By carefully selecting the catalyst, base, and reaction temperature, it is possible to form a new carbon-carbon bond at the C2 position while leaving the C-Cl bond intact for subsequent transformations.

Below are hypothetical conditions for a selective Suzuki-Miyaura mono-coupling reaction.

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Aryl-B(OH)₂ or Aryl-B(pin) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(0) source for catalytic cycle |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Facilitates dissolution and reaction |

| Temperature | 60-80 °C | Promotes reaction at the more reactive C-Br bond while minimizing C-Cl activation |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the chemoselectivity is governed by the rate of oxidative addition, which is significantly faster for aryl bromides than for aryl chlorides. gelest.com

This allows for the selective alkynylation of this compound at the C2 position. The C-Br bond can be selectively coupled with a terminal alkyne, yielding a 2-alkynyl-3-chloro-N-methylaniline derivative. The remaining C-Cl bond can then be used in a subsequent, more forcing coupling reaction if desired.

Typical conditions for a selective Sonogashira coupling are outlined in the following table.

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂/PPh₃ | Main catalyst for oxidative addition/reductive elimination |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as base and often as solvent |

| Solvent | THF or DMF | Reaction medium |

| Temperature | Room Temperature to 60 °C | Mild conditions to ensure selectivity for the C-Br bond |

Heck Reaction Studies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While a cornerstone of synthetic organic chemistry for creating substituted alkenes, specific studies detailing the Heck reaction with this compound as the substrate are not extensively documented in the reviewed literature.

However, based on the established principles of the Heck reaction, several outcomes can be predicted. The reactivity of aryl halides in the Heck reaction generally follows the order I > Br > OTf > Cl. Consequently, in a molecule like this compound, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond. A typical Heck reaction would involve the selective oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination to yield a 2-alkenyl-3-chloro-N-methylaniline derivative, leaving the C-Cl bond intact.

A representative, albeit hypothetical, reaction is shown below, illustrating the expected selective functionalization at the C-Br position.

Table 1: Predicted Heck Reaction Parameters for this compound

| Parameter | Details |

| Aryl Halide | This compound |

| Alkene | Alkene (e.g., Styrene, n-Butyl acrylate) |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | Toluene, DMF, Acetonitrile (B52724) |

| Predicted Product | 2-Alkenyl-3-chloro-N-methylaniline |

Buchwald-Hartwig Amination Derivations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This reaction is exceptionally versatile and has become a standard method for synthesizing arylamines. organic-chemistry.org For dihaloarene substrates like this compound, the reaction's utility lies in its potential for selective mono-amination.

Consistent with other palladium-catalyzed cross-coupling reactions, the C-Br bond undergoes oxidative addition to the palladium(0) center much more readily than the C-Cl bond. nih.govnih.gov This inherent reactivity difference allows for the selective coupling of an amine at the 2-position. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to synthesize a variety of 2-(substituted amino)-3-chloro-N-methylaniline derivatives. The development of specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) has been crucial in expanding the scope and efficiency of these transformations, even for less reactive aryl chlorides. libretexts.org However, achieving selectivity typically involves milder conditions that favor the activation of only the more labile C-Br bond.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination

| Component | Example | Purpose |

| Substrate | This compound | Dihaloarene |

| Nucleophile | Primary or Secondary Amine (e.g., Morpholine, Aniline) | Forms the new C-N bond |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Ligand | Xantphos, BINAP | Stabilizes Pd and facilitates catalytic cycle wikipedia.org |

| Base | NaOt-Bu, Cs₂CO₃ | Activates the amine nucleophile youtube.com |

| Solvent | Toluene, Dioxane | Reaction medium |

| Expected Product | N²-(Substituted)-3-chloro-N¹-methylbenzene-1,2-diamine | Mono-aminated product |

Halogen-Metal Exchange Processes and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for generating organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com The reaction typically involves treating an aryl halide with an organolithium or magnesium-based reagent. nih.gov

In the case of this compound, the significant difference in reactivity between bromine and chlorine allows for highly regioselective metalation. The reaction with reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) is expected to occur exclusively at the C-Br bond, which is more susceptible to exchange. tcnj.edu This process generates a lithiated or magnesiated aryl intermediate at the 2-position, leaving the chloro and N-methylamino groups untouched. This transient organometallic species is a potent nucleophile and can be "quenched" by adding an electrophile to the reaction mixture. This two-step sequence provides a reliable pathway to a wide array of 2-substituted-3-chloro-N-methylaniline derivatives. tcnj.edu

Table 3: Halogen-Metal Exchange and Electrophilic Quenching

| Step | Reagent/Electrophile (E⁺) | Resulting Intermediate/Product |

| 1. Exchange | n-BuLi or i-PrMgCl·LiCl | 2-Lithio-3-chloro-N-methylaniline |

| 2. Quench | H₂O (Water) | 3-Chloro-N-methylaniline |

| 2. Quench | CO₂ (Carbon Dioxide), then H⁺ | 2-Amino-6-chloro-3-methylbenzoic acid |

| 2. Quench | DMF (Dimethylformamide) | 2-Amino-6-chloro-3-methylbenzaldehyde |

| 2. Quench | CH₃I (Methyl Iodide) | 3-Chloro-N,2-dimethylaniline |

| 2. Quench | PhCHO (Benzaldehyde) | (2-Amino-6-chloro-3-methylphenyl)(phenyl)methanol |

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often difficult to probe experimentally. For a substrate like this compound, computational studies can elucidate the origins of selectivity and reactivity in the aforementioned transformations.

Transition state analysis is a computational method used to locate the highest energy point along a reaction pathway, known as the transition state. The energy of this state (the activation energy) determines the rate of the reaction. In the context of palladium-catalyzed reactions like the Buchwald-Hartwig amination, the rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) complex. nih.govnih.gov

For this compound, computational models would be used to calculate and compare the activation energies for the cleavage of the C-Br bond versus the C-Cl bond. These calculations consistently show that the transition state for the oxidative addition at the C-Br bond is significantly lower in energy than that for the C-Cl bond. This energetic difference provides a quantitative explanation for the high selectivity observed experimentally, confirming that C-Br activation is the kinetically favored pathway.

A reaction coordinate map, or reaction energy profile, is a graph that plots the energy of a chemical system as it progresses from reactants to products along the reaction pathway. This map visualizes all intermediates and transition states, providing a comprehensive energetic picture of the entire mechanism.

**computational and Theoretical Investigations of 2 Bromo 3 Chloro N Methylaniline**

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. Quantum chemical methods provide the tools to probe this structure in detail.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has become one of the most popular and versatile methods available in computational chemistry. For a molecule like 2-bromo-3-chloro-N-methylaniline, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.

DFT calculations on related halogenated compounds have been used to assess the impact of different substituents on the molecule's stability and reactivity. beilstein-journals.org For instance, studies on cyclic hypervalent halogen compounds have utilized DFT to examine bond dissociation energies, which are crucial for understanding chemical stability. beilstein-journals.org In a hypothetical DFT study of this compound, various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to find a level of theory that accurately describes the system.

A typical output of such a study would be a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and calculated thermodynamic properties.

Hypothetical Optimized Geometry Data for this compound (Illustrative)

| Parameter | Value |

| C-Br Bond Length | Value Å |

| C-Cl Bond Length | Value Å |

| C-N Bond Length | Value Å |

| N-CH₃ Bond Length | Value Å |

| C-C-Br Bond Angle | Value ° |

| C-C-Cl Bond Angle | Value ° |

| C-N-C Bond Angle | Value ° |

| Dihedral Angle (Ring-N-CH₃) | Value ° |

Note: This table is for illustrative purposes only. The values are placeholders as specific research data for this compound is not available.

Ab Initio Methods for Electronic Configuration Analysis

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods can provide highly accurate results, though often at a greater computational cost than DFT.

For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, would be used to obtain a detailed understanding of its electronic configuration. capes.gov.braps.org These calculations can elucidate the distribution of electrons within the molecule and the nature of the chemical bonds. For example, ab initio studies on aniline (B41778) have provided insights into the geometry and inversion barrier of the amino group. capes.gov.br Similar investigations on this compound would clarify the influence of the bromine, chlorine, and N-methyl substituents on the electronic environment of the aniline core.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It is the potential experienced by a positive point charge at a particular location near a molecule. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would reveal the sites most susceptible to electrophilic and nucleophilic attack. Generally, the regions around the electronegative halogen atoms (bromine and chlorine) and the nitrogen atom of the methylamino group would exhibit negative potential (typically colored red or yellow), indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would show positive potential (typically colored blue), indicating susceptibility to nucleophilic attack. Studies on halobenzenes have shown that the electrostatic potential above and below the aromatic ring is negative. ias.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are key determinants of a molecule's reactivity and its participation in chemical reactions.

HOMO-LUMO Energy Gaps and Reactivity Correlations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In a theoretical study of this compound, the HOMO and LUMO energy levels would be calculated. The presence of electron-withdrawing halogen atoms (bromine and chlorine) would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. The N-methyl group, being electron-donating, would likely raise the energy of the HOMO. The interplay of these substituents would determine the final HOMO-LUMO gap. A smaller gap would imply higher reactivity. For instance, studies on other halogen-substituted molecules have shown that halogenation can significantly lower the LUMO level, affecting the HOMO-LUMO gap and thus the molecule's reactivity. nih.gov

Hypothetical FMO Data for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table is for illustrative purposes only. The values are placeholders as specific research data for this compound is not available.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the orientation of the N-methylamino group with respect to the aromatic ring is of particular interest.

Theoretical calculations would be used to identify the stable conformers of the molecule and to determine their relative energies. This involves performing a potential energy surface scan by systematically rotating the dihedral angle involving the C-N bond. The results would indicate the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. Studies on N-methylated peptides have shown that N-methylation can significantly influence the conformational preferences of a molecule. researchgate.netnih.gov For this compound, steric hindrance between the N-methyl group and the adjacent bromine atom would likely play a significant role in determining the preferred conformation.

Rotational Barriers Around C-N and C-Halogen Bonds

The rotation around the C-N bond in N-methylanilines and the C-halogen bonds is crucial for understanding the molecule's conformational flexibility and its potential interactions. The energy barriers associated with these rotations are influenced by steric hindrance and electronic effects from the substituents on the aromatic ring.

For related molecules, computational methods such as Density Functional Theory (DFT) have been used to calculate these rotational barriers. For instance, studies on other substituted anilines have explored the potential energy surface related to the rotation of the amine group. However, specific values for the rotational barriers around the C-N and C-halogen bonds in this compound have not been reported in the literature.

Data Table: Rotational Barrier Data for this compound

| Bond | Rotational Barrier (kJ/mol) | Method | Source |

| C-N | Data Not Available | - | - |

| C-Br | Data Not Available | - | - |

| C-Cl | Data Not Available | - | - |

Intramolecular Interactions (e.g., Halogen Bonding)

The presence of bromine and chlorine atoms in this compound suggests the possibility of intramolecular interactions, such as hydrogen bonding between the N-H group and a halogen, or even halogen-halogen interactions. These interactions can significantly influence the molecule's preferred conformation and its chemical reactivity.

Theoretical investigations into halogen bonding in various organic molecules have become a prominent area of research. researchgate.netnih.gov These studies often employ high-level ab initio or DFT calculations to identify and characterize these non-covalent interactions. Analysis of the molecular electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM), can reveal bond critical points indicative of such interactions. At present, no specific studies have been published that detail the intramolecular interactions within this compound.

Vibrational Spectroscopy Predictions and Assignment (Theoretical Component)

Theoretical calculations are instrumental in predicting and assigning vibrational spectra (infrared and Raman). By calculating the harmonic frequencies at a given level of theory (e.g., B3LYP with a suitable basis set), a theoretical spectrum can be generated. This calculated spectrum, when compared with experimental data, allows for a detailed assignment of the observed vibrational bands to specific molecular motions.

Numerous studies have demonstrated the utility of this approach for various aniline derivatives. researchgate.net These studies often provide scaled theoretical frequencies to better match experimental values. For this compound, while experimental spectra may be available from commercial suppliers, a detailed theoretical assignment of its vibrational modes based on computational analysis is not present in the peer-reviewed literature.

Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H stretch | Data Not Available | Data Not Available | - |

| C-H stretch (aromatic) | Data Not Available | Data Not Available | - |

| C-N stretch | Data Not Available | Data Not Available | - |

| C-Br stretch | Data Not Available | Data Not Available | - |

| C-Cl stretch | Data Not Available | Data Not Available | - |

| Ring deformations | Data Not Available | Data Not Available | - |

**role of 2 Bromo 3 Chloro N Methylaniline As a Versatile Synthon in Complex Organic Synthesis**

Precursor in the Synthesis of Biologically Relevant Scaffolds

The aniline (B41778) scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce multiple points of diversity makes substituted anilines, such as 2-bromo-3-chloro-N-methylaniline, highly sought-after starting materials in medicinal chemistry. For instance, the quinazoline (B50416) ring system, which is present in numerous anticancer agents, can be constructed from appropriately substituted anilines. scielo.brnih.gov The N-methylamino group of this compound can act as a key nucleophile in the initial steps of quinazoline synthesis, while the halogen atoms provide handles for further functionalization to modulate biological activity and pharmacokinetic properties.

The synthesis of 2,3-disubstituted quinazolin-4-ones, a class of compounds with reported antimicrobial and insecticidal activities, often involves the condensation of substituted anilines with benzoxazinone (B8607429) derivatives. nih.gov The presence of the N-methyl group in this compound can influence the reaction pathway and the final structure of the resulting bioactive molecule.

Furthermore, the general class of 2,3-dihaloanilines has been identified as valuable precursors for the synthesis of 4-functionalized-1H-indoles, which are important motifs in many natural products and pharmaceuticals. nih.gov The ability to selectively manipulate the halogen atoms allows for the introduction of various substituents at the 4-position of the indole (B1671886) ring, a key determinant of biological activity in many indole-based compounds.

A notable example of a biologically active molecule synthesized from a related bromo- and chloro-substituted precursor is the synthesis of daunorubicin (B1662515) analogs, which have shown high in vivo activity in leukemia assays. organic-chemistry.org This highlights the potential of using halo-substituted building blocks to create potent therapeutic agents.

Table 1: Potential Biologically Relevant Scaffolds from this compound

| Scaffold | Potential Application | Synthetic Approach |

| Quinazolines | Anticancer, Antimicrobial | Cyclization with a suitable carbonyl-containing component. |

| 4-Functionalized Indoles | Various therapeutic areas | Initial cyclization followed by selective functionalization of the halogen atoms. |

| Substituted Anilino-Heterocycles | Kinase inhibitors, GPCR modulators | Cross-coupling reactions to introduce diverse aryl or heteroaryl groups. |

Building Block for Heterocyclic Compound Synthesis

The construction of heterocyclic rings is a cornerstone of modern organic synthesis, and this compound offers multiple avenues for the creation of diverse heterocyclic systems. The presence of the ortho-bromo and meta-chloro substituents allows for sequential and site-selective reactions, leading to the formation of fused heterocyclic structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. nih.gov The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a substituent at the 2-position while leaving the chloro group at the 3-position intact for subsequent transformations. nih.gov This sequential functionalization is a key strategy for building complex, multi-substituted heterocyclic frameworks.

The synthesis of fused nitrogen heterocycles often relies on tandem reactions involving ortho-haloanilines. researchgate.netnih.gov For example, an initial N-arylation can be followed by an intramolecular C-H activation or a second cross-coupling reaction to form a new ring. The N-methyl group in this compound can influence the regioselectivity of these cyclization reactions and can also be a site for further chemical modification.

The synthesis of quinolines, another important class of N-heterocycles, can be achieved from anilines through various methods, including reactions with aldehydes and alkynes. organic-chemistry.orgorganic-chemistry.orgcore.ac.uk The substituents on the aniline ring play a crucial role in the outcome of these reactions. The electronic and steric properties of the bromo and chloro groups in this compound can direct the course of these cyclizations, leading to specific substitution patterns in the resulting quinoline (B57606) products.

Development of Novel Synthetic Strategies Leveraging its Unique Halogen Substitution Pattern

The distinct reactivity of the bromine and chlorine atoms in this compound provides a foundation for the development of novel and efficient synthetic strategies. The ability to perform chemoselective reactions is a highly desirable feature in organic synthesis, as it minimizes the need for protecting groups and reduces the number of synthetic steps. nih.gov

The selective functionalization of polyhalogenated aromatic compounds is a well-established strategy. libretexts.org In the case of this compound, the greater reactivity of the C-Br bond towards oxidative addition to a low-valent metal catalyst, such as palladium(0), allows for selective cross-coupling at the 2-position. nih.govmit.edu This leaves the C-Cl bond at the 3-position available for subsequent functionalization under different reaction conditions, or with a more reactive catalytic system.

This differential reactivity can be harnessed in tandem or one-pot reaction sequences. For instance, a Suzuki coupling at the bromo-position could be followed by a Buchwald-Hartwig amination at the chloro-position, allowing for the rapid construction of complex, multi-functionalized molecules from a single starting material. nih.gov The development of such tandem reactions is a key area of research in modern organic synthesis, aiming to increase efficiency and reduce waste. youtube.com

Furthermore, the presence of the N-methylamino group can be used to direct ortho-lithiation or other C-H activation strategies to the adjacent C-6 position, providing another avenue for selective functionalization and the construction of intricate molecular architectures.

Table 2: Potential Selective Reactions on this compound

| Reaction Type | Position of Reactivity | Rationale |

| Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | C-2 (Bromo) | Higher reactivity of the C-Br bond compared to the C-Cl bond. |

| Nucleophilic Aromatic Substitution | C-2 or C-4 (activated by other groups) | Requires strong activation and harsh conditions, less common. |

| C-H Activation/Functionalization | C-6 | Directed by the ortho-N-methylamino group. |

| Further Halogenation | C-4, C-6 | Directed by existing substituents. |

Application in Divergent Synthesis Approaches

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. wikipedia.org this compound is an ideal starting point for such an approach due to its multiple, orthogonally reactive functional groups.

Starting from this single compound, a variety of synthetic pathways can be envisioned. For example, selective functionalization of the bromo-position through a Suzuki coupling with a range of boronic acids can generate a first generation of diverse compounds. nih.gov Each of these compounds, still containing the chloro and N-methylamino groups, can then be subjected to a second round of diversification by reacting the chloro-position or the amino group. This approach allows for the exponential generation of a library of related but structurally distinct molecules, which is highly valuable for drug discovery and materials science. mdpi.com

The synthesis of libraries of natural product-like molecules is a key area where divergent synthesis is applied. mdpi.com By using this compound as a starting scaffold, it is possible to build complex heterocyclic systems that mimic the structures of known bioactive natural products, while also introducing novel substitutions to explore new chemical space.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govyoutube.com The integration of highly functionalized building blocks like this compound into MCRs can lead to the rapid assembly of complex and medicinally relevant scaffolds. nih.govdntb.gov.ua

Anilines are common components in many MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, often acting as the amine component. nih.gov The specific substitution pattern of this compound can significantly influence the course and outcome of these reactions. The electronic effects of the halogen atoms can modulate the nucleophilicity of the aniline nitrogen, while the steric hindrance they impose can control the regioselectivity of the reaction.

For example, in the synthesis of tetrahydropyridines via an MCR involving an aniline, an aldehyde, and a β-ketoester, the substituents on the aniline play a critical role in determining the structure and properties of the product. youtube.com The use of this compound in such a reaction would be expected to yield a highly functionalized tetrahydropyridine (B1245486) core, with the halogen atoms available for post-MCR modifications, further increasing the molecular diversity that can be achieved.

The development of novel MCRs that specifically leverage the reactivity of polysubstituted anilines is an active area of research. nih.gov The unique combination of functional groups in this compound makes it a promising candidate for the discovery of new and powerful MCRs for the synthesis of complex heterocyclic libraries.

**advanced Analytical and Spectroscopic Methodologies for Research on 2 Bromo 3 Chloro N Methylaniline**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthetic Pathways

Proton (¹H) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms within the 2-bromo-3-chloro-N-methylaniline molecule. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, and N-methylamino substituents on the benzene (B151609) ring. The N-methyl group will exhibit a characteristic singlet, with its chemical shift providing insight into the electronic environment around the nitrogen atom. The aromatic region will display a more complex pattern due to the coupling between adjacent protons. For instance, in a related compound, 2-bromo-N-methylaniline, the N-methyl protons appear as a singlet at approximately 2.93 ppm, while the aromatic protons exhibit signals between 6.57 and 7.46 ppm. rsc.org Similarly, for 3-chloro-N-methylaniline, the N-methyl protons are observed at 2.84 ppm. rsc.org For this compound, the aromatic protons are expected to show distinct multiplets, with their specific chemical shifts and coupling constants allowing for unambiguous assignment to their respective positions on the aromatic ring. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m |

| N-CH₃ | 2.8 - 3.0 | s |

| NH | Variable | br s |

Note: Predicted values are based on typical ranges for similar substituted anilines. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons directly bonded to the electronegative bromine and chlorine atoms will be significantly deshielded, appearing at higher chemical shifts (downfield). libretexts.org For example, in related halogenated anilines, carbons bearing halogens typically resonate in the range of 110-140 ppm. beilstein-journals.org The carbon of the N-methyl group will appear in the aliphatic region, generally between 30-35 ppm. rsc.org The aromatic carbons will have chemical shifts in the approximate range of 110-150 ppm, with the precise values being influenced by the positions of the substituents. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-Br | 110 - 125 |

| C-Cl | 130 - 145 |

| C-N | 145 - 155 |

| Aromatic CH | 115 - 135 |

| N-CH₃ | 30 - 35 |

Note: Predicted values are based on typical ranges for similar substituted anilines and general principles of ¹³C NMR spectroscopy. youtube.comdocbrown.info Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the structure of this compound and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons on the aromatic ring. sdsu.eduyoutube.com This is crucial for tracing the connectivity of the aromatic protons and confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This experiment is essential for unequivocally assigning the ¹³C signals to their corresponding protons identified in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's three-dimensional structure. science.govresearchgate.net For this compound, NOESY can confirm the proximity of the N-methyl group to specific aromatic protons, further solidifying the structural assignment.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound, which is critical in synthetic research. science.govslideshare.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment in Research Context

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine will appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. docbrown.info The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Cl and C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹ and 750-500 cm⁻¹ respectively. docbrown.infonist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | < 800 |

| C-Br | Stretch | 750 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₇H₇BrClN. uni.lu The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, as both elements have naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

In addition to accurate mass determination, mass spectrometry provides information about the fragmentation pathways of the molecule under ionization. nih.gov In the case of this compound, common fragmentation patterns in electron ionization (EI) mass spectrometry would likely involve the loss of the methyl group, followed by the sequential loss of the halogen atoms or other small neutral molecules. miamioh.edu The analysis of these fragmentation patterns can provide further confirmation of the compound's structure. nih.gov

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analysis and purification of organic compounds. A reverse-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid), would be suitable for separating this compound from starting materials, byproducts, and other impurities. sielc.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity assessment.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds like this compound. The compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The resulting mass spectrum for the separated peak provides definitive identification. rsc.org The Kovats retention index, a measure of the retention time relative to n-alkanes, can also be used for identification purposes. nih.gov

Column Chromatography is a fundamental preparative technique used for the purification of this compound on a larger scale in the laboratory. A stationary phase such as silica (B1680970) gel is typically used, and the compound is eluted with an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. uw.edu.pl For halogenated anilines, columns with a non-polar or mid-polar stationary phase, such as those coated with SE-54 or Equity-5, are often employed. sigmaaldrich.comepa.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification. nih.govd-nb.info Electron ionization (EI) is a common ionization technique used in GC-MS for anilines. researchgate.net The resulting mass spectrum is a molecular fingerprint, showing the molecular ion peak and characteristic fragmentation patterns.

Research Findings: While specific experimental data for this compound is not extensively published, analysis of similar halogenated anilines provides a strong basis for expected results. epa.govd-nb.info The chromatographic conditions can be optimized to achieve good peak shape and resolution from potential impurities or related compounds. uw.edu.pl

The mass spectrum of this compound is predictable based on its structure. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, which is a powerful tool for identification. docbrown.info Key fragmentation pathways for N-methylanilines include the loss of the methyl group and cleavage of the C-N bond. nih.gov For halogenated diphenylamines, the expulsion of halogen atoms (X) and hydrogen halides (HX) are significant primary fragmentations. researchgate.net

Hypothetical GC-MS Data Table:

| Parameter | Hypothetical Value/Condition | Reference for Methodology |

|---|---|---|

| GC Column | Equity-5, 30 m × 0.25 mm I.D., 0.25 μm film thickness | sigmaaldrich.com |

| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) | sigmaaldrich.com |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | sigmaaldrich.com |

| MS Ionization Mode | Electron Ionization (EI), 70 eV | researchgate.net |

| Predicted Molecular Ion (M+) m/z | 219/221/223 (based on isotope distribution) | uni.lu |

| Predicted Key Fragments (m/z) | 204/206/208 ([M-CH3]+), 140/142 ([M-Br]+), 184/186 ([M-Cl]+) | researchgate.netnih.govmiamioh.edu |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-performance liquid chromatography is a versatile technique suitable for a wide range of aromatic amines, including those that may be thermally labile or less volatile. nih.gov Reversed-phase HPLC, using a C18 or a Phenyl-Hexyl column, is the most common approach. researchgate.netwaters.com Separation is achieved by partitioning the analyte between a polar mobile phase (typically a mixture of water or buffer with acetonitrile or methanol) and a non-polar stationary phase. sciex.com

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity, making it ideal for trace analysis and confirmation. nih.govresearchgate.net Electrospray ionization (ESI) in positive ion mode is generally effective for anilines, as the amine group is readily protonated. waters.com

Research Findings: Studies on various primary aromatic amines demonstrate the power of LC-MS/MS for their quantification in complex matrices. nih.govresearchgate.net The method involves optimizing the mobile phase composition to achieve chromatographic separation and tuning the mass spectrometer parameters for each specific analyte. sciex.com For confirmatory analysis, multiple reaction monitoring (MRM) is employed, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and one or more specific product ions are monitored. researchgate.netsciex.com This provides a high degree of certainty in identification.

For this compound, an acidic mobile phase containing formic acid would likely be used to promote protonation and improve sensitivity in positive ion ESI. sciex.com The predicted collision cross section (CCS) values for various adducts of the compound can aid in its identification when using ion mobility-mass spectrometry. uni.lu

Hypothetical LC-MS/MS Data Table:

| Parameter | Hypothetical Value/Condition | Reference for Methodology |

|---|---|---|

| HPLC Column | Kinetex F5 (100 x 3.0 mm, 2.6 μm) | sciex.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient elution) | waters.comsciex.com |

| Flow Rate | 0.4 mL/min | sciex.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | waters.com |

| Precursor Ion [M+H]+ (m/z) | 219.95232 (Monoisotopic) | uni.lu |

| MRM Transition 1 (Qualifier) | 219.9 -> 204.9 (Loss of CH3) | researchgate.net |

| MRM Transition 2 (Quantifier) | 219.9 -> 125.0 (Further fragmentation) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, as well as bond lengths and angles within the molecule.

Research Findings: While no specific crystal structure data for this compound is publicly available, the technique is widely applied to substituted anilines and related aromatic compounds. The analysis would provide unambiguous confirmation of the substitution pattern on the aromatic ring and the conformation of the N-methylamino group relative to the ring. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. These interactions can influence the physical properties of the solid material, including its melting point and solubility.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-Br, C-Cl, C-N, N-C(methyl) |

| Key Bond Angles (°) | Angles defining the geometry around the aromatic ring and nitrogen atom |

| Torsion Angles (°) | Describing the planarity and orientation of the N-methylamino group |

**future Research Directions and Unexplored Avenues for 2 Bromo 3 Chloro N Methylaniline**

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. rsc.orgwikipedia.org Traditional multi-step syntheses of highly substituted anilines can be inefficient and generate significant waste. Future research should focus on developing more sustainable and atom-economical routes to 2-bromo-3-chloro-N-methylaniline.

Current industrial methods for producing bulk chemicals like aniline (B41778) have evolved from low atom-economy processes, such as the Béchamp process for aniline (35% atom economy), to more efficient catalytic routes (72% atom economy). rsc.org This transition highlights the potential for improvement in the synthesis of specialized anilines. Research could explore one-pot procedures that combine halogenation and N-methylation steps, potentially using multifunctional catalysts. For instance, developing methods from readily available starting materials like isatoic anhydride (B1165640) could provide inexpensive, simple, and scalable approaches to highly substituted anilines. researchgate.netnih.gov Furthermore, the N-methylation of the parent 2-bromo-3-chloroaniline (B79519) using methanol (B129727) as a "green" C1 source represents a more environmentally benign alternative to traditional methylating agents. researchgate.net Catalytic systems, such as those based on copper, manganese, and aluminum oxides, have shown high efficiency in the N-alkylation of aniline with methanol and could be adapted for this specific substrate. google.comgoogle.com

Table 1: Comparison of Atom Economy in Aniline Synthesis Methods

| Synthesis Method | Reactants | Products | Atom Economy (%) | Reference |

| Béchamp Process | Nitrobenzene, Iron, HCl | Aniline, Iron Oxides, Water | ~35% | rsc.org |

| Catalytic Hydrogenation | Nitrobenzene, Hydrogen | Aniline, Water | ~72% | rsc.org |

| Chlorohydrin Process (for Ethylene Oxide) | Ethylene, Chlorine, Water | Ethylene Oxide, Calcium Chloride | ~23% | rsc.org |

| Catalytic Oxidation (for Ethylene Oxide) | Ethylene, Oxygen | Ethylene Oxide | 100% | rsc.org |

This table illustrates the general shift towards higher atom economy in the chemical industry, a principle applicable to the future synthesis of this compound.

Exploration of Novel Catalytic Systems for Functionalization Reactions

The bromine and chlorine substituents on the aniline ring, along with the N-H bond of the parent amine, are prime targets for functionalization. Future research should explore novel catalytic systems to selectively modify these positions, creating a diverse library of derivatives.

The N-methylation of anilines can be achieved using various catalytic systems, including Ru(II) catalysts with methanol as the C1 source. nih.gov Such methods could be optimized for the specific electronic environment of 2-bromo-3-chloroaniline. Beyond N-alkylation, the halogen atoms offer handles for cross-coupling reactions. Palladium-catalyzed reactions, for instance, are powerful tools for C-C and C-N bond formation, and understanding the relative reactivity of the C-Br versus C-Cl bond is a key area for investigation. wikipedia.org

Recent advancements in catalysis, such as the use of phyto-mediated nanoparticle catalysts (e.g., ZnFe₂O₄) for selective oxidation or the development of novel aminocatalysts that can operate in water, open up new possibilities for the transformation of substituted anilines under greener conditions. acs.org The development of catalysts for the selective hydrogenation of nitroarenes to haloanilines also provides a foundation for creating the aniline precursor in a more efficient manner. mdpi.com

Investigations into Photochemical and Electrochemical Reactivity

The interplay of the chromophoric aniline ring and the halogen substituents makes this compound an interesting candidate for photochemical and electrochemical studies.

Photochemistry: Research on the photochemistry of halogenated anilines has shown that they can undergo degradation and transformation under irradiation. nih.govmdpi.com Studies on 4-chloroaniline, for example, reveal complex degradation pathways leading to dimeric structures and other photoproducts. nih.gov Future investigations could explore the photostability of this compound and its potential to undergo photo-induced reactions, such as dehalogenation or cyclization, which could be harnessed for synthetic purposes. The degradation of related compounds like chlorantraniliprole (B1668704) is known to be a combination of chemical and photochemical reactions dependent on pH. nih.gov

Electrochemistry: The electrochemical oxidation of substituted anilines has been extensively studied. ijcrt.orgrsc.orgresearchgate.netnih.gov The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. rsc.orgresearchgate.net For this compound, the electron-withdrawing halogens would likely increase the oxidation potential compared to unsubstituted aniline, while the N-methyl group would have an opposing effect. Future work could precisely determine its redox potentials using cyclic voltammetry. ijcrt.org

Furthermore, electrosynthesis offers a sustainable and powerful tool for chemical transformations. nih.govresearchgate.net Electrochemical methods could be developed for the N-methylation of the parent aniline using sources like CO₂ and nitrate, or methanol. nih.govdicp.ac.cnblucher.com.br These techniques avoid harsh reagents and can offer high selectivity under mild conditions, representing a frontier in the sustainable synthesis of N-methylated amines. blucher.com.br

Table 2: Electrochemical Oxidation Potentials of Selected Substituted Anilines

| Compound | Oxidation Potential (V vs. NHE) | Reference |

| Aniline | 0.86 | umn.edu |

| 3-Chloroaniline | 0.99 | umn.edu |

| 4-Chloroaniline | 0.94 | umn.edu |

| 3,5-Dichloroaniline | 1.10 | umn.edu |

| N-Methylaniline | 0.77 | umn.edu |

This table provides context for predicting the electrochemical behavior of this compound, which contains both electron-withdrawing (Cl, Br) and electron-donating (N-methyl) groups.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. researchgate.netresearchgate.net

For this compound, DFT calculations can be employed to:

Predict Reaction Mechanisms: Model the pathways of electrophilic substitution, oxidation, or functionalization reactions to understand regioselectivity and kinetic feasibility. mdpi.comresearchgate.netfigshare.com

Determine Electronic Properties: Calculate properties like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential (MEP) surfaces. researchgate.netresearchgate.net These calculations can predict the most likely sites for nucleophilic or electrophilic attack and provide insights into the molecule's potential for applications in nonlinear optics or as a corrosion inhibitor. researchgate.netnih.gov

Simulate Electrochemical Behavior: Compute one-electron oxidation potentials, which have been shown to correlate well with experimental values for a range of substituted anilines. rsc.orgumn.edu This can guide the design of electrosynthesis and electro-oxidation experiments.

Design Functional Materials: By understanding the molecule's adsorption properties on different surfaces, as demonstrated in studies of aniline on coal and quartz, computational models can help design new materials for applications like sensors or tribo-charging systems. researchgate.net

Studies have successfully used DFT to predict the metabolism of substituted anilines by correlating computed physicochemical properties with metabolic pathways like N-acetylation. researchgate.net Similar approaches could predict the biological activity or environmental fate of this compound.

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most powerful advancements will likely come from research that tightly integrates synthetic experimentation with computational analysis. figshare.comnih.govmostwiedzy.pl This synergistic approach allows for a deeper understanding of reaction mechanisms and material properties.

For example, a synthetic study might reveal an unexpected reaction outcome. DFT calculations could then be used to model various possible reaction pathways, identify the lowest energy transition states, and explain the observed product distribution. figshare.commostwiedzy.pl This was successfully demonstrated in the study of the reaction between aniline and ammonium (B1175870) persulfate in hydrochloric acid, where DFT modeling explained the formation of 2,4,6-trichlorophenylamine over the expected polymer. figshare.commostwiedzy.pl

Conversely, computational screening can predict novel reactivity or properties for this compound and its derivatives, which can then be targeted for synthesis. A combined experimental and computational study on pyrazole (B372694) s-triazine/anilino-morpholino derivatives, for instance, used DFT to complement electrochemical analysis in exploring their potential as corrosion inhibitors. nih.gov This integrated strategy accelerates the discovery process, reduces trial-and-error experimentation, and leads to a more rational design of new molecules and materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.